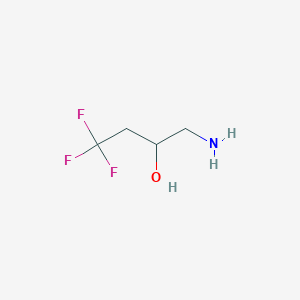

1-Amino-4,4,4-trifluorobutan-2-ol

CAS No.: 371-87-9

Cat. No.: VC14432822

Molecular Formula: C4H8F3NO

Molecular Weight: 143.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 371-87-9 |

|---|---|

| Molecular Formula | C4H8F3NO |

| Molecular Weight | 143.11 g/mol |

| IUPAC Name | 1-amino-4,4,4-trifluorobutan-2-ol |

| Standard InChI | InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2 |

| Standard InChI Key | KZNGMHZLGGFBIH-UHFFFAOYSA-N |

| Canonical SMILES | C(C(CN)O)C(F)(F)F |

Introduction

Molecular Structure and Physicochemical Properties

Stereochemical Configuration and Bonding

The compound’s structure features a four-carbon chain with a trifluoromethyl group at the terminal carbon, a hydroxyl group at the second carbon, and an amine group at the first carbon. The IUPAC name, 1-amino-4,4,4-trifluorobutan-2-ol, reflects this arrangement. The trifluoromethyl group induces strong electron-withdrawing effects, increasing the compound’s polarity and acidity compared to non-fluorinated analogs.

The canonical SMILES representation (C(C(CN)O)C(F)(F)F) and InChIKey (KZNGMHZLGGFBIH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies . The InChI string (InChI=1S/C4H8F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1-2,8H2) further details the atomic connectivity and stereochemistry .

Table 1: Molecular Properties

Synthesis and Industrial Production

Hydroamination-Reduction Pathway

The industrial synthesis of 1-amino-4,4,4-trifluorobutan-2-ol involves a two-step process:

-

Hydroamination: A fluorinated alkene reacts with ammonia under catalytic conditions to form an intermediate amine.

-

Reduction: The intermediate undergoes selective reduction using agents like lithium aluminum hydride (LiAlH₄) to yield the final amino alcohol.

Continuous flow reactors optimize reaction parameters (temperature, pressure, catalyst loading) for scalability. Post-synthesis purification employs crystallization and chromatography to achieve >98% purity, critical for pharmaceutical applications.

Industrial Challenges

-

Byproduct Formation: Competing reactions may generate trifluoroacetic acid derivatives, necessitating precise stoichiometric control.

-

Catalyst Deactivation: Fluorine’s electronegativity can poison transition-metal catalysts, requiring frequent regeneration.

Biological Activity and Applications

Pharmaceutical Research

Ambeed lists the compound under "Antibiotic and Antivirus" and "Pharmaceutical Research" categories, suggesting ongoing exploration in drug discovery . Its fluorinated structure may improve metabolic stability in lead compounds, though in vivo efficacy remains unverified.

| Shipping Type | Cost (USD) |

|---|---|

| Excepted Quantity | 0.00 |

| Limited Quantity | 15–60 |

| Inaccessible (Domestic) | 80+ |

| Accessible (International) | 200+ |

Air transport in Excepted Quantity packaging permits up to 1g per container for Class 6.1 materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume